

Physical and chemical properties of Aristolactam AIIIA

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Compound of Interest

Compound Name: Aristolactam AIIIA

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An In-depth Technical Guide to Aristolactam AIIIA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Aristolactam AIIIA**. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of its molecular interactions.

Core Properties of Aristolactam AIIIA

Aristolactam AIIIA (CAS No: 97399-91-2) is a naturally occurring aristolactam-type alkaloid found in various plants of the Aristolochiaceae and Annonaceae families, such as *Fissistigma oldhamii* and *Aristolochia gigantea*.^{[1][2]} It is noted for its significant biological activities, including cytotoxic effects against cancer cells and the inhibition of platelet aggregation.^[3]

Physical and Chemical Properties

The fundamental physical and chemical properties of **Aristolactam AIIIA** are summarized below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Citation(s)
Molecular Formula	C ₁₆ H ₁₁ NO ₄	[4]
Molar Mass	281.26 g/mol	[4]
Appearance	Yellow powder	[4]
Melting Point	>300 °C	[4]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, and Acetic Acid.[4]	[3][4]
Density (Predicted)	1.541 ± 0.06 g/cm ³	[4]
Boiling Point (Predicted)	521.1 ± 50.0 °C	[4]
pKa (Predicted)	8.63 ± 0.20	[4]

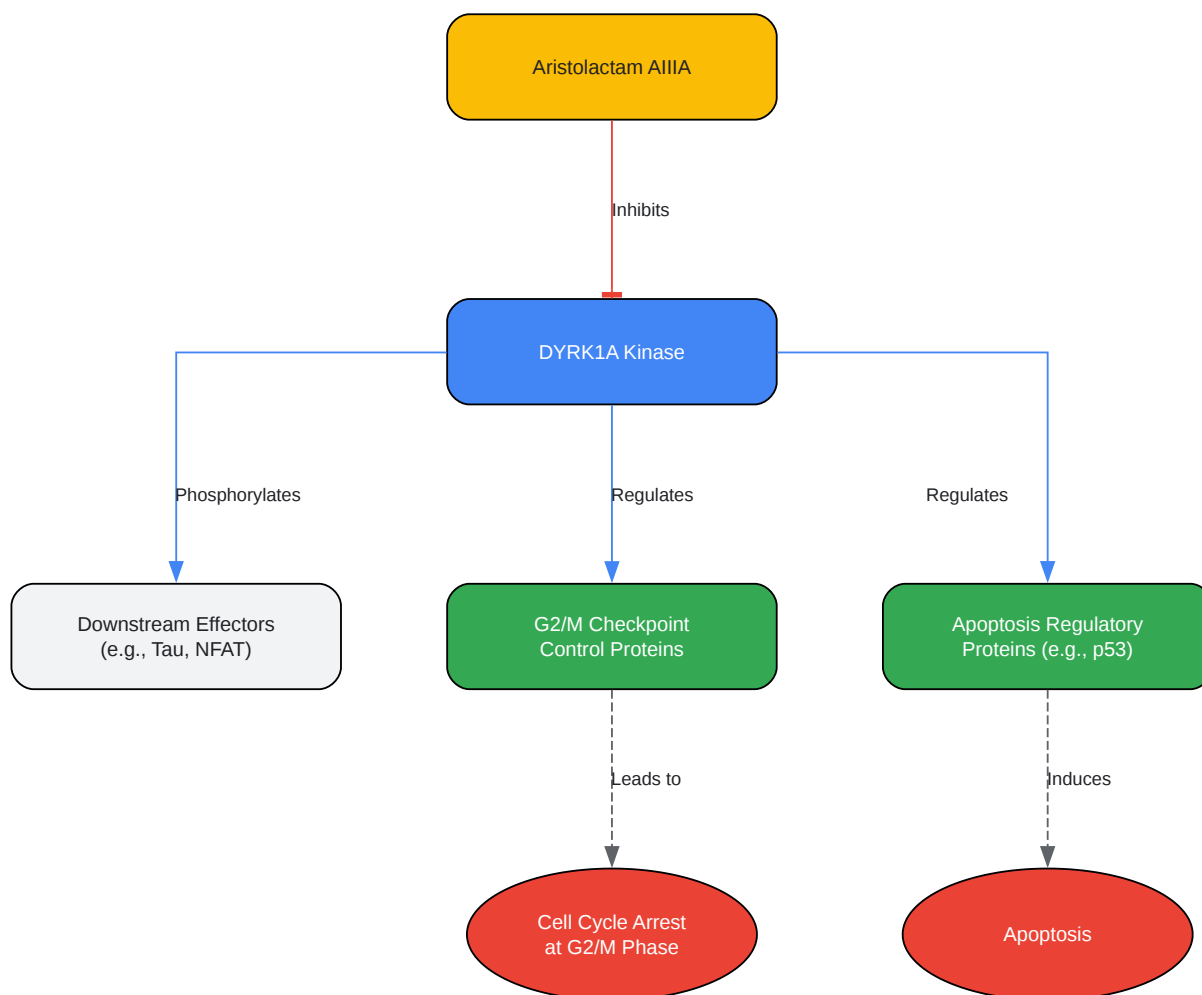
Biological Activity and Mechanism of Action

Aristolactam AIIIA exhibits potent biological effects, primarily investigated in the context of oncology. Research has demonstrated its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cells.[5]

A key mechanism identified is its role as an inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3] DYRK1A is a protein kinase implicated in various cellular processes, and its overexpression is linked to conditions like Down syndrome and neurodegenerative diseases.[4][6][7] By inhibiting DYRK1A, **Aristolactam AIIIA** can modulate downstream signaling pathways, leading to its observed cytotoxic effects.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for **Aristolactam AIIIA**, focusing on its inhibition of the DYRK1A signaling pathway and the resulting cellular outcomes.



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Mechanism of **Aristolactam AIIIA** via DYRK1A Inhibition.

Experimental Protocols

Detailed and reproducible protocols are critical for scientific research. The following sections outline methodologies for the isolation and analysis of **Aristolactam AIIIA**.

Generalized Isolation Protocol from Plant Material

Aristolactam AIIIA can be isolated from the stems, leaves, and roots of plants such as *Fissistigma oldhamii*.^{[1][8]} The following protocol is a generalized procedure based on common phytochemical isolation techniques described in the literature.^{[1][2]}

1. Extraction:

- Air-dry and powder the plant material (e.g., stems and leaves).
- Macerate the powdered material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
- Filter the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
- Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate. Aristolactams are typically enriched in the dichloromethane and ethyl acetate fractions.

2. Chromatographic Separation:

- Subject the active fraction (e.g., dichloromethane fraction) to column chromatography on a silica gel column.
- Elute the column with a gradient solvent system, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate components based on polarity.
- Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

3. Purification:

- Further purify the aristolactam-containing fractions using repeated column chromatography, which may include different stationary phases like ODS (Octadecylsilane) or Sephadex LH-20.^[1]
- Achieve final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure **Aristolactam AIIIA**.^[1]

4. Structure Elucidation:

- Confirm the identity and purity of the isolated compound using spectroscopic methods, including Mass Spectrometry (MS), ^1H -NMR, and ^{13}C -NMR.

Analytical Protocol: UPLC-MS/MS Analysis

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of aristolactams in complex matrices.^{[6][9]}

1. Sample Preparation:

- Herbal/Plant Samples: Perform ultrasonic extraction of the powdered sample with methanol. Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., HC-C18) to remove interfering substances.
- Biological Fluids (e.g., Urine): Centrifuge the sample to remove particulates. Dilute with the initial mobile phase. An on-line SPE step can be integrated into the UPLC system for automated cleanup and concentration.^[9]

2. UPLC Conditions:

- Column: A reversed-phase C18 column (e.g., 75 × 2.1 mm, 2.0 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Flow Rate: Approximately 0.3 mL/min.
- Column Temperature: Maintained at around 35 °C.

3. MS/MS Conditions:

- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for **Aristolactam AIIIA** must be determined by infusing a standard solution.
- Instrument Parameters: Optimize parameters such as interface temperature (~300 °C), desolvation line temperature (~250 °C), and gas flow rates (nebulizer, heating, drying) to achieve maximum signal intensity.

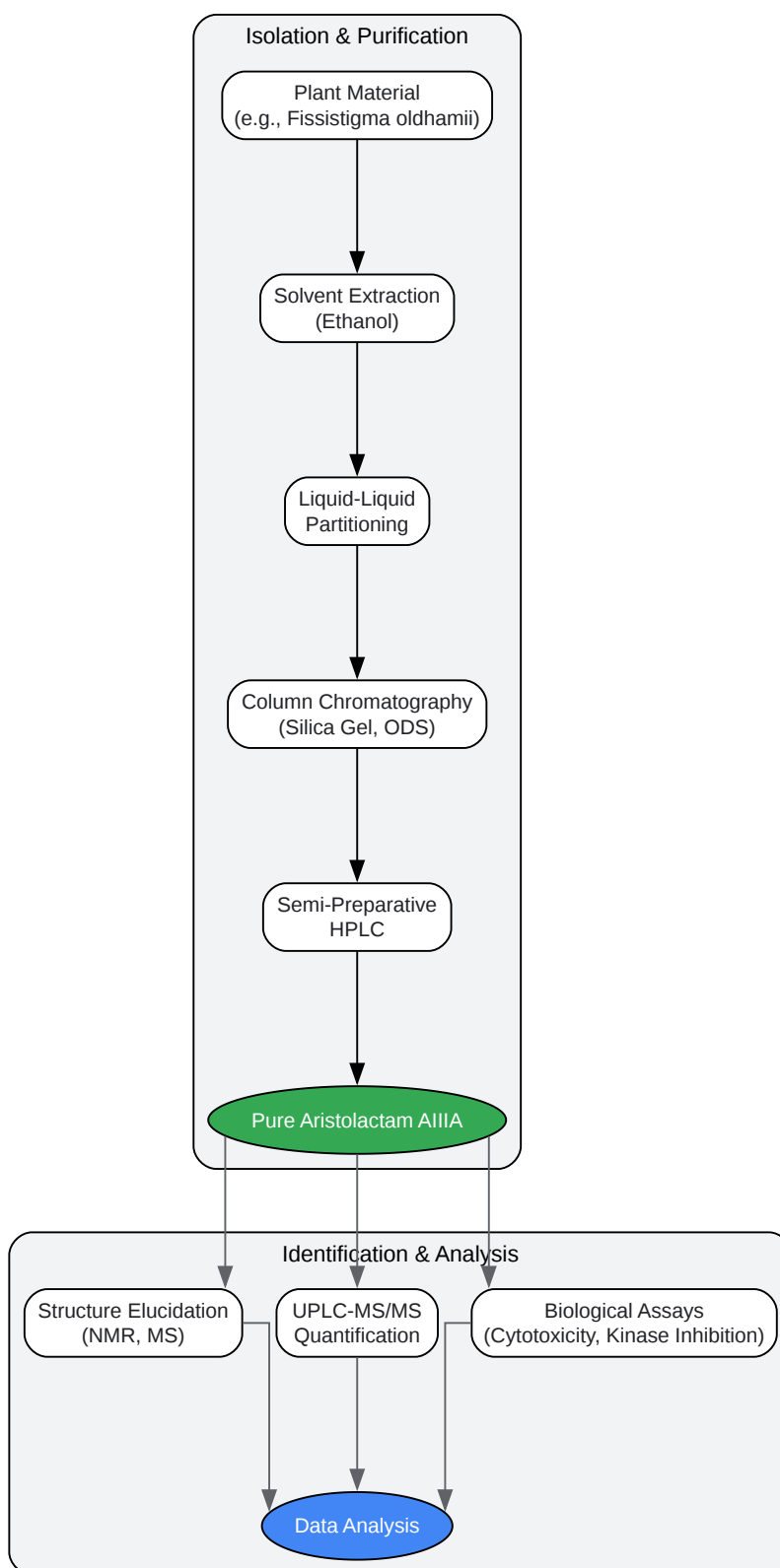
4. Quantification:

- Prepare a calibration curve using certified standards of **Aristolactam AIIIA**.

- Utilize a matrix-matched internal standard to correct for matrix effects and ensure accurate quantification.[6]

Isolation and Analysis Workflow Diagram

The following diagram provides a visual representation of the logical workflow for the isolation, purification, and analysis of **Aristolactam AIIIA** from a natural source.



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Workflow for Isolation and Analysis of **Aristolactam AIIIA**.

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